molecular formula C9H16ClNO B13257358 5-Ethyl-2-methylpiperidine-1-carbonyl chloride

5-Ethyl-2-methylpiperidine-1-carbonyl chloride

Cat. No.: B13257358
M. Wt: 189.68 g/mol
InChI Key: JXSCMBOCDDYBIE-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylpiperidine-1-carbonyl chloride typically involves the reaction of 5-Ethyl-2-methylpiperidine with phosgene (COCl2) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{5-Ethyl-2-methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted piperidine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-Ethyl-2-methylpiperidine and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form amide derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Condensation Conditions: Condensation reactions are often carried out in the presence of a base or acid catalyst.

Major Products Formed

    Substituted Piperidine Derivatives: Formed through substitution reactions.

    Amides: Formed through condensation reactions with amines.

Scientific Research Applications

5-Ethyl-2-methylpiperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbonyl chloride hydrochloride: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    2-Methyl-5-ethylpyridine: Similar in structure but lacks the carbonyl chloride functional group.

Uniqueness

5-Ethyl-2-methylpiperidine-1-carbonyl chloride is unique due to its specific functional groups and reactivity, making it valuable in the synthesis of specialized compounds and derivatives.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

5-ethyl-2-methylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-3-8-5-4-7(2)11(6-8)9(10)12/h7-8H,3-6H2,1-2H3

InChI Key

JXSCMBOCDDYBIE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)C(=O)Cl)C

Origin of Product

United States

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